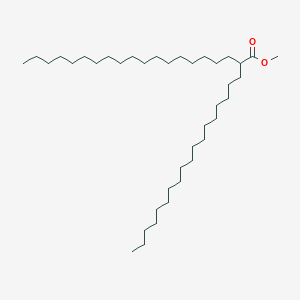

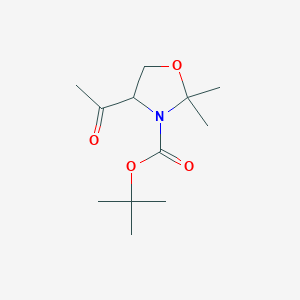

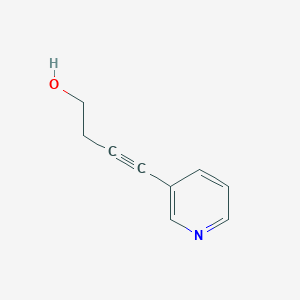

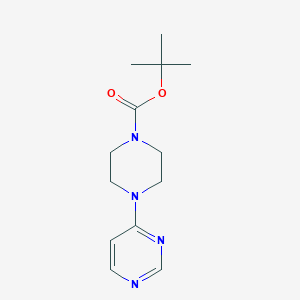

![molecular formula C11H17N3O2 B153436 tert-ブチル 5,6-ジヒドロイミダゾ[1,2-a]ピラジン-7(8H)-カルボン酸エステル CAS No. 345311-03-7](/img/structure/B153436.png)

tert-ブチル 5,6-ジヒドロイミダゾ[1,2-a]ピラジン-7(8H)-カルボン酸エステル

概要

説明

The compound tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a derivative of imidazo[1,2-a]pyrazine, which is a bicyclic heteroaromatic compound consisting of fused imidazole and pyrazine rings. This class of compounds is of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through flash vacuum thermolysis (FVT) of tert-butylimines of pyrazine-2-carbaldehydes, as demonstrated in the formation of 3-methyl-imidazo[1,5-a]pyrazine with excellent yields from monocyclic imines . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, which is a precursor for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when carried out with NaOH in EtOH .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives is characterized by the presence of a tert-butyl group, which can influence the steric and electronic properties of the molecule. The conformational analysis of related compounds, such as tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates, has been studied using NMR spectroscopy, revealing information about the conformational equilibrium .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions, including acylation, nitration, and cyclization. For instance, acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of isomeric pyrazoles . Nitration of 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones has been achieved with HNO3/H2SO4, and the structures of the products were confirmed by various spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate and related compounds are influenced by their molecular structure. The presence of the tert-butyl group can affect the solubility, boiling point, and stability of the compound. The electronic properties, such as UV-photoelectron spectroscopy, have been used to characterize the thermolysis products of related compounds . The chemical reactivity, including regioselectivity and the influence of reaction media, has been studied for the synthesis of various derivatives .

科学的研究の応用

製薬研究および医薬品開発

この化合物は、主にさまざまな薬物候補の合成のためのビルディングブロックとして、製薬研究で使用されます。その構造は、さまざまな疾患の治療における治療の可能性について研究されているイミダゾ[1,2-a]ピラジン誘導体の構築における重要な中間体です。 例えば、この化合物の誘導体は、特にRNAウイルスに対する抗ウイルス活性について調査されています .

材料科学

材料科学では、化合物の堅牢な複素環構造により、有機電子材料の開発のための興味深い候補となっています。 その潜在的な用途には、有機発光ダイオード(OLED)および有機光起電セル(OPV)が含まれ、ここで電荷輸送特性を向上させるために使用できます .

触媒

化合物のtert-ブチル基は、立体障害として作用する可能性があり、これは触媒研究で有益です。 特定の化学反応を促進しながら副反応を最小限に抑える、より選択的な触媒を作成するために使用でき、これにより収率が向上し、廃棄物が削減されます .

化学合成

汎用性の高い合成中間体として、この化合物は幅広い複素環化合物の合成に使用されます。 その反応性により、さまざまな官能基化が可能になり、さらなる化学的研究のための複雑な分子の合成における貴重なツールになります .

生化学

生化学では、化合物の誘導体は、酵素阻害の研究に使用されます。 それらは、薬として使用される酵素阻害剤の設計に不可欠である、酵素の結合親和性と作用機序を理解するための分子プローブとして役立ちます .

分析化学

分析化学では、この化合物の誘導体は、クロマトグラフィーおよび質量分析における標準または試薬として使用できます。 これらの用途は、生物学的サンプルの定性および定量分析、および未知の物質の同定に不可欠です .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHIKONIOJKMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C=CN=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620730 | |

| Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345311-03-7 | |

| Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

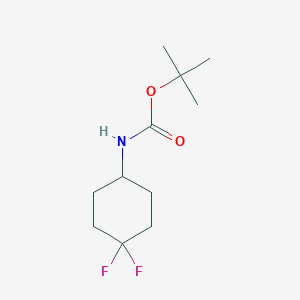

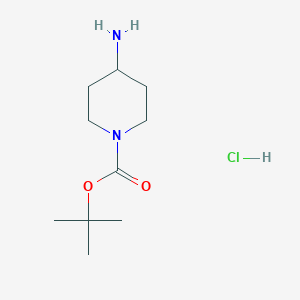

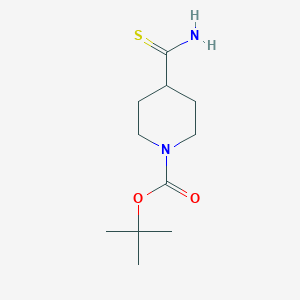

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)